5-(Bromomethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-(Bromomethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic organic compound It is characterized by the presence of a bromomethyl group, a methoxyphenyl group, and an oxadiazole ring
Preparation Methods
The synthesis of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the reaction of 4-methoxybenzohydrazide with bromomethyl ketone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Chemical Reactions Analysis
5-(Bromomethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones or other oxidized products.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different reduced forms. Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
5-(Bromomethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used as a probe in biological studies to understand the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or disrupt cellular processes by binding to DNA or proteins. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of their function.
Comparison with Similar Compounds
Similar compounds to 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole include other oxadiazole derivatives such as:
- 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- 5-(Methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole These compounds share the oxadiazole ring structure but differ in the substituents attached to the ring. The presence of different substituents can significantly affect the compound’s reactivity and applications. For example, the bromomethyl group in this compound makes it more reactive towards nucleophiles compared to its methyl or chloromethyl analogs.
Properties
IUPAC Name |
5-(bromomethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-14-8-4-2-7(3-5-8)10-12-9(6-11)15-13-10/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYMAMUTAWPDES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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